molecular formula C14H19NO3S B3001415 1-(1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl)-2-(thiophen-3-yl)ethanone CAS No. 1797648-40-8

1-(1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl)-2-(thiophen-3-yl)ethanone

Cat. No.: B3001415
CAS No.: 1797648-40-8
M. Wt: 281.37
InChI Key: GDYODVDKTOWPRA-UHFFFAOYSA-N
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Description

1-(1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl)-2-(thiophen-3-yl)ethanone is a complex organic compound with a unique spirocyclic structure. This compound features a spiro linkage between a dioxaspirodecane ring and a thiophene ring, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl)-2-(thiophen-3-yl)ethanone typically involves multi-step organic reactions. One common approach is to start with the formation of the spirocyclic core, followed by the introduction of the thiophene moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl)-2-(thiophen-3-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens, acids, and bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

1-(1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl)-2-(thiophen-3-yl)ethanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of biological pathways and interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl)-2-(thiophen-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    1,5-Dioxa-9-azaspiro[5.5]undecane: This compound shares the spirocyclic core but lacks the thiophene moiety.

    Thiophene-2-carboxaldehyde: This compound contains the thiophene ring but lacks the spirocyclic structure.

Uniqueness

1-(1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl)-2-(thiophen-3-yl)ethanone is unique due to its combination of a spirocyclic core and a thiophene ring. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its simpler counterparts.

Properties

IUPAC Name

1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)-2-thiophen-3-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3S/c16-13(10-12-2-9-19-11-12)15-5-3-14(4-6-15)17-7-1-8-18-14/h2,9,11H,1,3-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDYODVDKTOWPRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CCN(CC2)C(=O)CC3=CSC=C3)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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